REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH2:12][CH2:13][OH:14])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.O.[S:16](=O)(=[O:19])([OH:18])[OH:17]>>[NH2:1][C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH2:12][CH2:13][O:14][S:16](=[O:18])(=[O:17])[OH:19])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)S(=O)(=O)NCCO
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
reactant
|
Smiles
|
O.S(O)(O)(=O)=O
|
Name
|
ice water
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Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred, first at 0°-5° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling
|
Type
|
WAIT
|
Details
|
at 15°-20° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
being kept below 5° C
|
Type
|
DISTILLATION
|
Details
|
the sulphuric acid solution is largely distilled off
|
Type
|
ADDITION
|
Details
|
the reaction product is filled up to a volume of about 1 liter with ice-water
|
Type
|
ADDITION
|
Details
|
by adding 45.0% strength sodium hydroxide solution dropwise
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
It is washed with a little water
|
Type
|
CUSTOM
|
Details
|
can be employed in the subsequent diazotisation reaction as a moist paste
|
Type
|
CUSTOM
|
Details
|
If the precipitate is dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)S(=O)(=O)NCCOS(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |